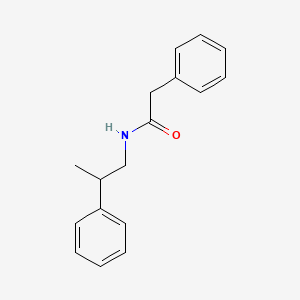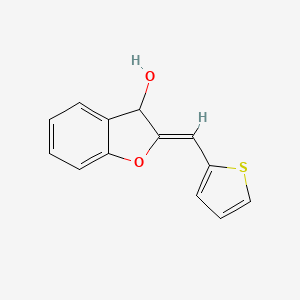![molecular formula C17H13N3O2S B5368209 5-[(4-methoxyphenyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5368209.png)
5-[(4-methoxyphenyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-methoxyphenyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also commonly referred to as MT-2 or Melanotan II. The purpose of
Wissenschaftliche Forschungsanwendungen
MT-2 has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role in regulating skin pigmentation. MT-2 has been shown to stimulate the production of melanin, which is responsible for skin pigmentation. This has led to the development of MT-2 as a potential treatment for skin conditions such as vitiligo and erythropoietic protoporphyria.
MT-2 has also been studied for its potential use in the treatment of sexual dysfunction. It has been shown to increase sexual arousal and desire in both men and women. Additionally, MT-2 has been studied for its potential use in the treatment of obesity and metabolic disorders, as it has been shown to increase energy expenditure and decrease food intake.
Wirkmechanismus
MT-2 works by binding to the melanocortin-1 receptor (MC1R) in the skin, which stimulates the production of melanin. This leads to increased skin pigmentation. MT-2 also binds to the melanocortin-4 receptor (MC4R) in the brain, which regulates appetite and energy expenditure. This leads to decreased food intake and increased energy expenditure.
Biochemical and Physiological Effects
MT-2 has a number of biochemical and physiological effects. It has been shown to increase melanin production, which leads to increased skin pigmentation. MT-2 has also been shown to increase sexual arousal and desire in both men and women. Additionally, MT-2 has been shown to increase energy expenditure and decrease food intake, which may have potential applications in the treatment of obesity and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MT-2 in lab experiments is its ability to regulate skin pigmentation. This makes it a useful tool for studying the effects of skin pigmentation on various biological processes. Additionally, MT-2 has been shown to have potential applications in the treatment of sexual dysfunction, obesity, and metabolic disorders.
One of the limitations of using MT-2 in lab experiments is its potential side effects. MT-2 has been shown to cause nausea, vomiting, and flushing in some individuals. Additionally, long-term use of MT-2 may have unknown effects on the body.
Zukünftige Richtungen
There are a number of future directions for research on MT-2. One area of research is the development of more selective agonists for the MC1R and MC4R receptors, which may have fewer side effects than MT-2. Additionally, research on the long-term effects of MT-2 use is needed to fully understand its potential applications in the treatment of various conditions. Finally, research on the role of MT-2 in other biological processes, such as immune function and inflammation, may lead to new applications for this compound.
Synthesemethoden
MT-2 is synthesized through a solid-phase peptide synthesis method using a peptide synthesizer. The synthesis process involves the sequential addition of amino acids to a growing peptide chain, followed by the addition of the oxazole and thienyl groups. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Eigenschaften
IUPAC Name |
5-(4-methoxyanilino)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-21-13-6-4-12(5-7-13)19-17-15(11-18)20-16(22-17)9-8-14-3-2-10-23-14/h2-10,19H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGNCOGGIOTZPB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)/C=C/C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-methoxy-2-methylpropanamide](/img/structure/B5368127.png)
![N-[1-(4-ethylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5368131.png)

![4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5368144.png)
![N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5368152.png)
![(3S*,5S*)-1-[3-(methylthio)propyl]-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5368164.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(propylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5368170.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5368174.png)
![N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)serinamide](/img/structure/B5368180.png)
![3-({4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}sulfonyl)-N-methylbenzamide](/img/structure/B5368182.png)
![2-{2-bromo-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5368186.png)
![{1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5368192.png)
![allyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368223.png)
